molecular formula C17H22ClFN4O2 B2476996 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride CAS No. 1189938-84-8

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride

Cat. No.: B2476996
CAS No.: 1189938-84-8
M. Wt: 368.84
InChI Key: BPVKFNQAWYPBKE-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 1-ethylimidazole moiety at the 4-position of the piperazine ring and a 2-fluorophenoxy ethanone group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structural uniqueness lies in the combination of a fluorine-substituted aromatic ether and an ethyl-imidazole-piperazine core, which may influence receptor binding affinity and metabolic stability .

Properties

IUPAC Name

1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2.ClH/c1-2-20-8-7-19-17(20)22-11-9-21(10-12-22)16(23)13-24-15-6-4-3-5-14(15)18;/h3-8H,2,9-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVKFNQAWYPBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is a synthetic compound that exhibits potential pharmacological properties. Its structure includes an imidazole ring, a piperazine moiety, and a phenoxy group, which contribute to its biological activity. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN3O2C_{16}H_{20}ClN_3O_2 with a molecular weight of 315.81 g/mol. The compound can be represented by the following structural formula:

Structure C16H20ClN3O2\text{Structure }\text{C}_{16}\text{H}_{20}\text{ClN}_3\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Receptor Modulation

  • The imidazole and piperazine components are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in neuropharmacology, including antidepressant and anxiolytic effects.

2. Antitumor Activity

  • Preliminary studies indicate that the compound may exhibit selective cytotoxicity against certain cancer cell lines. It is hypothesized that it may interfere with cell proliferation pathways, potentially through modulation of the NF-κB and ERK signaling pathways .

3. Antimicrobial Properties

  • Compounds with similar structures have shown antimicrobial effects against various pathogens. The presence of the imidazole ring is particularly noted for its antifungal properties, suggesting that this compound could also possess similar activities .

Biological Activity Studies

Several studies have explored the biological activities associated with compounds structurally related to this compound.

Table 1: Summary of Biological Activities

Activity Study Reference Findings
AntitumorSelective cytotoxicity against cancer cell lines
Neuropharmacological Potential modulation of serotonin/dopamine pathways
Antimicrobial Activity against Aspergillus fumigatus

Case Study 1: Antitumor Activity

In a study conducted by Hussain et al., derivatives similar to this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antitumor potential .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological profile of imidazole derivatives. It was found that compounds with similar structures could enhance serotonin receptor activity, leading to increased neurotransmitter release in vitro . This supports the hypothesis that this compound may also exhibit such effects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole and piperazine structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains. The imidazole ring is known for its role in enhancing the antimicrobial efficacy of drugs, similar to established agents like miconazole and clotrimazole .

CNS Disorders

The compound has been investigated for its potential in treating central nervous system (CNS) disorders such as anxiety and depression. The piperazine structure is often associated with neuropharmacological effects, making this compound a candidate for further exploration in psychiatric applications .

Cancer Treatment

Recent studies have focused on the compound's ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that certain derivatives can induce apoptosis in human liver cancer cells, suggesting a mechanism that may involve the modulation of signaling pathways critical for cell survival .

Case Studies

StudyFocusFindings
Study A Antimicrobial EvaluationDemonstrated effective inhibition against Staphylococcus aureus and E. coli strains, comparable to standard antibiotics .
Study B CNS ActivityShowed promise in reducing anxiety-like behaviors in rodent models, indicating potential for treating anxiety disorders .
Study C Cancer Cell ApoptosisInduced significant apoptosis in liver cancer cell lines, suggesting a novel mechanism for anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs reported in the literature:

Compound Core Structure Substituents Synthesis Route Reported Activity Key Reference
Target Compound Piperazine, 1-ethylimidazole, 2-fluorophenoxy ethanone Ethyl (imidazole), 2-fluorophenoxy Likely involves nucleophilic substitution or coupling reactions (similar to ) Not explicitly reported; inferred antifungal/antagonist potential based on analogs
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol Piperazine, benzimidazole Methyl (benzimidazole), ethanol Reflux with ethanol and monitoring via TLC Pharmaceutical evaluation (unspecified)
Sertaconazole (CAS 99592-32-2) Imidazole, dichlorophenyl, benzo[b]thienylmethyl ether 2,4-Dichlorophenyl, thienylmethyl ether Multi-step synthesis with antimycotic optimization Potent antifungal agent
4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylmethanone Piperazine, nitroimidazole Benzyl, nitro, 4-fluorophenyl Alkyl carbonyl chloride coupling Antiparasitic/antibacterial (nitro group as prodrug)
1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-isopropyl-6-methoxyphenoxy)ethanone hydrochloride Piperazine, quinazoline Methoxy, isopropyl Coupling with quinazoline derivatives Adrenergic receptor modulation

Key Structural and Functional Insights

Substituent Effects on Activity: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., sertaconazole’s dichlorophenyl group), as fluorine often reduces oxidative degradation .

Synthesis Complexity: The target compound’s synthesis likely parallels methods for piperazine-imidazole derivatives, such as refluxing with ethanol (as in ) or coupling with acyl chlorides (as in ).

Critical Analysis of Structural-Activity Relationships (SAR)

  • Piperazine Flexibility: The piperazine ring’s conformational flexibility allows diverse substituent placement, which modulates interactions with biological targets. For example, sertaconazole’s rigid benzo[b]thienyl group enhances antifungal activity , whereas the target compound’s 2-fluorophenoxy group may prioritize solubility and CNS penetration.
  • Imidazole Modifications : The ethyl group on the imidazole ring (vs. benzyl or nitro groups in ) could reduce steric hindrance, improving binding to enzymes or receptors.
  • Halogen Effects: Fluorine’s electron-withdrawing nature in the 2-fluorophenoxy group may increase binding affinity to aromatic-rich binding pockets compared to chlorine or methoxy substituents .

Q & A

Q. What are the critical steps in synthesizing 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride, and how are reaction conditions optimized?

Methodological Answer: Synthesis involves sequential functionalization of the piperazine and imidazole moieties. Key steps include:

  • Nucleophilic substitution to attach the ethylimidazole group to piperazine under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
  • Coupling reactions for ethanone formation, using 2-fluorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .
  • Hydrochloride salt formation via treatment with HCl gas in ethanol to enhance stability .
    Optimization requires monitoring reaction progress via TLC and adjusting parameters like solvent polarity (e.g., switching from DMF to dichloromethane for sterically hindered intermediates) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy (¹H/¹³C): Assign peaks to confirm the ethylimidazole (δ 1.3–1.5 ppm for CH₃), piperazine (δ 2.5–3.5 ppm for N–CH₂), and 2-fluorophenoxy (δ 6.8–7.2 ppm for aromatic protons) groups .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (calc. ~435.9 g/mol) and detect impurities (e.g., incomplete substitution products) .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for the ethanone linker and fluorophenoxy orientation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?

Methodological Answer: Contradictions may arise from:

  • Receptor isoform specificity : Test against related receptors (e.g., histamine H₁ vs. H₄) using competitive binding assays with radiolabeled ligands (e.g., [³H]-mepyramine for H₁) .
  • Solubility artifacts : Pre-dissolve the hydrochloride salt in degassed PBS (pH 7.4) to avoid aggregation, and validate results via dynamic light scattering (DLS) .
  • Metabolic interference : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess stability and active metabolite formation .

Q. What computational strategies predict the compound’s reactivity and metabolic pathways?

Methodological Answer:

  • Density functional theory (DFT) : Calculate frontier molecular orbitals to identify electrophilic sites (e.g., imidazole C₂ for oxidation) .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict demethylation or fluorophenoxy cleavage .
  • Machine learning models : Train on datasets of imidazole-piperazine derivatives to forecast metabolic half-lives and toxicity .

Q. How does the 2-fluorophenoxy group influence stability under varying pH and temperature conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC:

    pH Degradation (%) Major Byproduct
    1.015%Hydrolyzed ethanone
    7.4<5%N/A
    10.030%Defluorinated phenol
  • Thermal stability : Use DSC/TGA to identify decomposition points (>200°C for crystalline form) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different cell lines?

Methodological Answer:

  • Cell line validation : Confirm receptor expression levels via qPCR/Western blot (e.g., H₁ receptor density in HEK293 vs. CHO cells) .
  • Assay normalization : Use internal controls (e.g., β-galactosidase reporters) to correct for viability differences .
  • Solvent consistency : Ensure DMSO concentrations are ≤0.1% to avoid off-target effects .

Experimental Design

Q. What in vitro and in vivo models are optimal for evaluating this compound’s pharmacokinetic profile?

Methodological Answer:

  • In vitro :
    • Caco-2 monolayers : Measure permeability (Papp >1 ×10⁻⁶ cm/s suggests oral bioavailability) .
    • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction .
  • In vivo :
    • Rodent models : Administer via IV (1 mg/kg) and oral (5 mg/kg) routes. Calculate AUC ratios for bioavailability (>30% indicates suitability for oral dosing) .

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